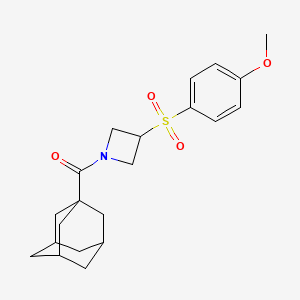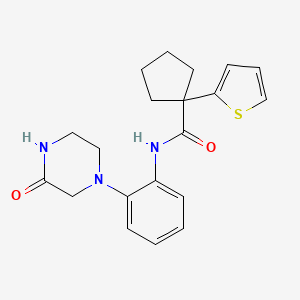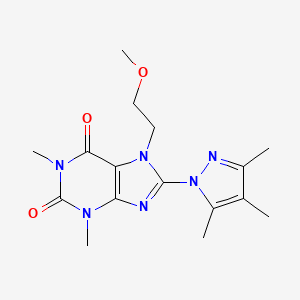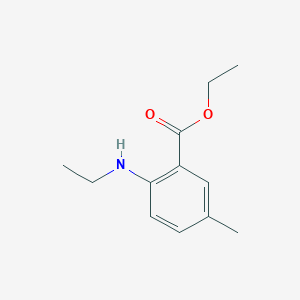![molecular formula C13H10FN5O2 B2795215 2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide CAS No. 2034324-57-5](/img/structure/B2795215.png)
2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide” is a chemical compound with the molecular formula C13H10FN5O2 . It has an average mass of 287.249 Da and a monoisotopic mass of 287.081848 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a benzamide group, a triazole group, and a pyrazine group . The compound has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3 and a molar refractivity of 72.6±0.5 cm3 . Its polar surface area is 92 Å2, and it has a polarizability of 28.8±0.5 10-24 cm3 . The compound also has a surface tension of 62.8±7.0 dyne/cm and a molar volume of 183.5±7.0 cm3 .Applications De Recherche Scientifique
Anticonvulsant Activity
One study focused on the synthesis and testing of substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which were evaluated for anticonvulsant activity against seizures in rats. Several of these compounds showed potent activity, highlighting the 1,2,4-triazolo[4,3-a]pyrazine ring system's potential as a bioisostere for the purine ring in anticonvulsant drug development (J. Kelley et al., 1995).
Antiproliferative and Antibacterial Activities
Another research area involves the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which showed inhibition of endothelial and tumor cell proliferation, indicating their potential for antiproliferative applications. The transition from thrombin inhibitory and fibrinogen receptor antagonistic activities in related compounds to cell proliferation inhibition underscores the versatility of the [1,2,4]triazolo and pyrazine frameworks in medicinal chemistry (M. Ilić et al., 2011).
Novel Synthetic Approaches
Research also includes novel synthetic approaches for creating substituted pyrazoles with potential antitumor and antimicrobial activities. The use of enaminones as building blocks demonstrates the innovative pathways available for synthesizing compounds that can have significant biological effects, offering new avenues for drug development and discovery (S. Riyadh, 2011).
Synthesis and Optimization
The development of synthetic methods for compounds like 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo[4,3-a] pyrazine, an important intermediate in many biologically active compounds, highlights the ongoing efforts to improve the efficiency and yield of pharmaceutical intermediates. This work not only contributes to the field of organic synthesis but also supports the creation of new drugs by providing more accessible routes to complex molecules (Qian Zhang et al., 2019).
Orientations Futures
The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The development of medicinal chemistry relevant building blocks based on the [1,2,4]triazolo[4,3-a]pyrazine platform, which is part of the compound’s structure, is a promising area of research .
Mécanisme D'action
Target of Action
The primary targets of 2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively. Inhibition of these targets can lead to the suppression of tumor growth and metastasis .
Mode of Action
The compound interacts with its targets (c-Met and VEGFR-2 kinases) by binding to their active sites, thereby inhibiting their activities . This results in the disruption of the signaling pathways that these kinases are involved in, leading to the inhibition of cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. The inhibition of c-Met leads to the suppression of the HGF/c-Met signaling pathway, which is involved in cell growth, motility, and differentiation . On the other hand, the inhibition of VEGFR-2 disrupts the VEGF signaling pathway, which plays a key role in angiogenesis .
Pharmacokinetics
The compound’s potent inhibitory activities against its targets suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induces late apoptosis of A549 cells . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Analyse Biochimique
Biochemical Properties
The compound 2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases . These kinases are enzymes that play crucial roles in cellular signaling pathways. The compound’s interaction with these enzymes could influence various biochemical reactions within the cell .
Cellular Effects
In vitro studies have shown that this compound can exhibit antiproliferative activities against certain cancer cell lines . It has been observed to inhibit the growth of cells in a dose-dependent manner, and induce apoptosis . The compound’s effects on cell function could be attributed to its impact on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules such as c-Met and VEGFR-2 proteins . These interactions can lead to enzyme inhibition or activation, and changes in gene expression, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
Based on its observed biochemical and cellular effects, it can be inferred that the compound’s effects may vary over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory activities toward c-Met/VEGFR-2 kinases , it may interact with enzymes or cofactors in related metabolic pathways.
Propriétés
IUPAC Name |
2-fluoro-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O2/c14-9-4-2-1-3-8(9)12(20)16-7-10-17-18-11-13(21)15-5-6-19(10)11/h1-6H,7H2,(H,15,21)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAGBFDMRHJKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=C3N2C=CNC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-(3-ethylsulfanyl-[1,2,4]thiadiazol-5-yl)-acetamide](/img/structure/B2795132.png)
![1-[(1-Naphthalen-1-ylsulfonylazetidin-3-yl)methyl]triazole](/img/structure/B2795133.png)
![6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B2795134.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2795135.png)

![Methyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2795137.png)


![4-chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2795146.png)

![7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2795148.png)


![1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2795155.png)